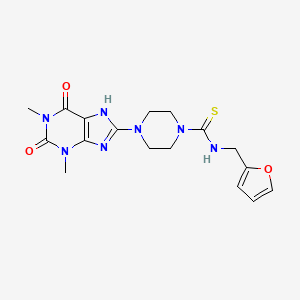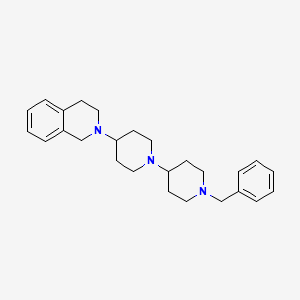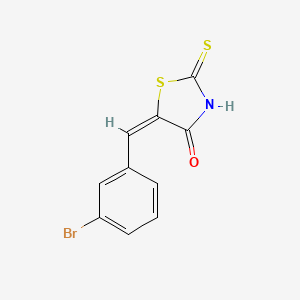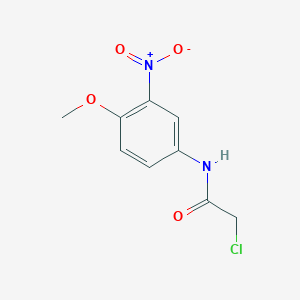![molecular formula C21H25N3O2S B10882140 5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyphenyl group, and a bicycloheptane moiety
Vorbereitungsmethoden
The synthesis of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a thiazolone derivative, followed by the introduction of the bicycloheptane moiety through a hydrazone formation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound shares the thiazolidinedione core and methoxyphenyl group but lacks the bicycloheptane moiety.
3-[(4-methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: This compound has a similar bicycloheptane structure but differs in the functional groups attached.
The uniqueness of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE lies in its combination of the thiazolone ring, methoxyphenyl group, and bicycloheptane moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H25N3O2S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N3O2S/c1-20(2)14-9-10-21(20,3)17(12-14)23-24-19-22-18(25)16(27-19)11-13-5-7-15(26-4)8-6-13/h5-8,11,14H,9-10,12H2,1-4H3,(H,22,24,25)/b16-11+,23-17+ |
InChI-Schlüssel |
HFZAWWOBQBBLGO-XGJDHLGVSA-N |
Isomerische SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)/C2)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)OC)S3)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)

![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)

![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
methanone](/img/structure/B10882080.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)
![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid](/img/structure/B10882093.png)
![4-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10882100.png)


![5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10882115.png)
